molecular formula C33H41NO4 B588177 Fexofenadine-d6 Methyl Ester CAS No. 1286458-00-1

Fexofenadine-d6 Methyl Ester

Cat. No.: B588177
CAS No.: 1286458-00-1
M. Wt: 521.731
InChI Key: GOUQSHOAAGQXNJ-WFGJKAKNSA-N
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Description

Molecular Formula and Isotopic Composition

Fexofenadine-d6 Methyl Ester is a deuterated analog of fexofenadine methyl ester, characterized by the replacement of six hydrogen atoms with deuterium (²H) in specific positions. Its molecular formula is C₃₃H₃₅D₆NO₄ , with a molecular weight of 521.72 g/mol . The isotopic composition includes six deuterium atoms, primarily localized in the dimethyl groups of the benzeneacetic acid moiety, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.

Key Isotopic Features

Property This compound Non-Deuterated Fexofenadine Methyl Ester
Molecular Formula C₃₃H₃₅D₆NO₄ C₃₃H₄₁NO₄
Molecular Weight 521.72 g/mol 515.68 g/mol
Deuterium Content 6 atoms (99.58% isotopic purity) 0 atoms
Primary Labeling Sites Dimethyl groups (α,α-dimethyl-d6) N/A

The deuterium substitution does not alter the compound’s functional groups, which include a methyl ester, hydroxyl groups, and a diphenylmethyl-piperidine moiety.

Spectroscopic Identification (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The absence or significant reduction of signals corresponding to the dimethyl groups confirms deuterium incorporation. The aromatic protons and hydroxyl groups remain unaffected, aligning with the structure of non-deuterated fexofenadine methyl ester.
  • ²H NMR : Directly observes deuterium atoms, verifying their presence and positions in the methyl groups.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 521.7 , consistent with the molecular formula. Isotopic distribution patterns confirm six deuterium atoms, with a dominant d6 peak (99.58% abundance). Fragmentation patterns highlight cleavage at the ester bond and piperidine ring, yielding characteristic ions for the diphenylmethyl group (e.g., m/z 243 for diphenylmethyl fragments).

Infrared Spectroscopy (IR)

While specific IR data for this compound is not reported in available sources, typical peaks for related compounds include:

  • Ester carbonyl (C=O) : ~1700 cm⁻¹
  • Hydroxyl (O–H) : ~3300 cm⁻¹ (broad)
  • Aromatic C–H : ~3000–3100 cm⁻¹

Comparative Analysis with Non-Deuterated Fexofenadine Methyl Ester

The deuterated analog differs from its non-deuterated counterpart primarily in isotopic composition and analytical behavior.

Structural and Physical Differences

Property This compound Fexofenadine Methyl Ester
Solubility Slightly soluble in DMSO, methanol Slightly soluble in DMSO, methanol
HPLC Purity >95% >95%
Isotopic Purity >95% (d6) N/A
Key Functional Groups Methyl ester, hydroxyl, diphenylmethyl-piperidine Same as deuterated compound

Analytical Implications

  • Mass Spectrometry : The deuterated compound’s m/z 521.7 distinguishes it from the non-deuterated m/z 515.7 .
  • Chromatography : Retention times in high-performance liquid chromatography (HPLC) are nearly identical due to minimal kinetic isotope effects.

Crystallographic and Conformational Studies

Crystallographic data for this compound is limited, but insights can be drawn from its parent compound, fexofenadine hydrochloride.

Conformational Insights from Related Structures

In fexofenadine hydrochloride, the piperidine ring adopts a chair conformation , and the diphenylmethyl group orients to minimize steric hindrance. The methyl ester moiety in this compound likely adopts a similar conformation, with:

  • Hydrogen Bonding : Interactions between the hydroxyl group and the methyl ester’s carbonyl oxygen.
  • Steric Arrangement : Orthogonal positioning of the diphenylmethyl and benzeneacetic acid groups to reduce strain.

Challenges in Crystallography

  • Polymorphism : No polymorphic forms have been reported for fexofenadine methyl ester derivatives, suggesting a stable crystalline structure.
  • Deuterium Effects : Deuterium substitution may slightly alter hydrogen-bonding strength, but no experimental data is available for this compound.

Properties

CAS No.

1286458-00-1

Molecular Formula

C33H41NO4

Molecular Weight

521.731

IUPAC Name

methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3

InChI Key

GOUQSHOAAGQXNJ-WFGJKAKNSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC

Synonyms

4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-(dimethyl-d6)benzeneacetic Acid Methyl Ester;  Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-_x000B_hydroxybutyl]-α,α-(dimethyl-d6)phenylacetate; 

Origin of Product

United States

Preparation Methods

The synthesis of Fexofenadine-d6 Methyl Ester involves several key steps:

    Starting Materials: The synthesis begins with benzene and methallyl as starting reactants.

    Friedel–Crafts Alkylation: This step involves the alkylation of benzene with methallyl to form an intermediate product.

    Hydrolysis and Oxidation: The intermediate undergoes hydrolysis followed by oxidation to form a carboxylic acid derivative.

    Esterification: The carboxylic acid derivative is then esterified to form the methyl ester.

    Deuterium Labeling: Deuterium atoms are introduced into the molecular structure to obtain this compound.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and solvent selection, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fexofenadine-d6 Methyl Ester has several scientific research applications:

    Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.

    Biological Research: It helps in studying the metabolic pathways and interactions of Fexofenadine in biological systems.

    Industrial Applications: The compound is used in the development and testing of new pharmaceuticals

Mechanism of Action

Fexofenadine-d6 Methyl Ester exerts its effects by selectively antagonizing H1 receptors on the surface of cells in various organ systems. This action blocks the effects of histamine, a compound responsible for allergic symptoms. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for precise tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Deuterated Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Fexofenadine-d6 Methyl Ester C33H35D6NO4 521.72 Six deuterium atoms; used as an LC-MS internal standard .
Fexofenadine-d10 Methyl Ester C33H31D10NO4 525.74 Ten deuterium atoms; higher mass shift for enhanced MS detection .
1-Oxo this compound C33H33D6NO4 519.70 Oxo group at position 1; altered polarity and metabolic stability .

Key Differences :

  • Isotopic Labeling : The number of deuterium atoms (6 vs. 10) affects mass spectrometry signals, enabling multiplexed assays .
  • Functional Groups : The 1-oxo derivative introduces a ketone group, modifying chromatographic retention and metabolic pathways compared to the parent ester .

Non-Deuterated Analogues

  • Fexofenadine (CAS 83799-24-0): The active pharmaceutical ingredient (API) with a molecular weight of 501.66 g/mol. Unlike the deuterated ester, it lacks isotopic labeling and is metabolized to methyl ester (3.6%) and azacyclonol (1.5%) .
  • Fexofenadine Hydrochloride (CAS 138452-21-8): The salt form of Fexofenadine, enhancing solubility for oral administration. Differs in pharmacokinetics (e.g., bioavailability) from the methyl ester form .
  • meta-Fexofenadine (CAS 479035-75-1): A structural isomer with altered substitution patterns, leading to distinct receptor binding and therapeutic inefficacy .

Physicochemical Properties

Property This compound Fexofenadine (Parent) 1-Oxo this compound
Melting Point Not reported 218–220°C Not reported
Boiling Point Not reported 697.3°C Not reported
Density Not reported 1.2 g/cm³ Not reported
LogP (Polarity) Higher than Fexofenadine* 3.9 (predicted) Lower due to oxo group*

*Predicted based on structural modifications. Deuterium substitution minimally affects polarity but increases molecular weight, altering MS fragmentation patterns .

Analytical Performance in LC-MS

  • Co-elution: this compound and Fexofenadine share identical retention times (1.2 minutes), ensuring accurate normalization in quantitative assays .
  • Signal Differentiation : The +6 Da mass shift (vs. Fexofenadine) avoids spectral overlap, critical for high sensitivity (LLOQ: 1 ng/mL in plasma) .
  • Stability: Deuterated esters exhibit enhanced resistance to metabolic degradation compared to non-labeled analogs, improving reproducibility in long-term studies .

Biological Activity

Fexofenadine-d6 Methyl Ester is a deuterated derivative of fexofenadine, a widely utilized antihistamine for the treatment of allergic symptoms. This compound, with the molecular formula C33H35D6NO4C_{33}H_{35}D_6NO_4 and a molecular weight of 521.72 g/mol, possesses unique properties due to the incorporation of deuterium atoms, which enhance its stability and make it valuable for scientific research and pharmaceutical applications. This article delves into the biological activity, pharmacokinetics, and research applications of this compound.

This compound does not exhibit a distinct mechanism of action on its own; rather, it functions primarily as an internal standard in pharmacokinetic studies of fexofenadine. Fexofenadine itself acts as a selective antagonist of H1 histamine receptors, effectively blocking the action of histamine during allergic reactions, thereby alleviating symptoms such as itching, sneezing, and runny nose. The deuterated form allows researchers to trace the pharmacokinetics of fexofenadine with greater accuracy due to its similar structure but slightly higher molecular weight.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its role in drug metabolism and interactions. It is utilized in studies to determine the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, facilitating the accurate quantification of fexofenadine levels in biological samples such as human plasma .

Key Pharmacokinetic Parameters

ParameterValue
Molecular Weight521.72 g/mol
StructureDeuterated derivative
AbsorptionRapid
DistributionSimilar to fexofenadine
MetabolismIdentifiable metabolites

Research Applications

This compound has been employed in various research contexts:

  • Internal Standardization : It is used in LC-MS/MS methods for quantifying fexofenadine concentrations in clinical pharmacokinetic studies. This application is particularly beneficial in studies involving patients with conditions like glomerulonephritis where drug transport activity is assessed .
  • Metabolic Studies : The compound aids in tracing the metabolic pathways of fexofenadine by allowing researchers to identify and quantify metabolites that incorporate the deuterium label from this compound.
  • Drug Interaction Studies : Its use in pharmacokinetic studies helps elucidate potential drug interactions by providing reliable data on how fexofenadine behaves in different biological environments.

Case Studies

Several studies have highlighted the utility of this compound:

  • Validation of LC-MS/MS Method : A study validated a sensitive method for determining fexofenadine levels in human plasma using this compound as an internal standard. The method demonstrated high recovery rates (93.6% at low QC concentrations) and excellent stability over multiple freeze-thaw cycles .
  • Pharmacokinetics in Special Populations : In a clinical study assessing drug transport activity in patients with renal impairment, this compound was pivotal in establishing concentration-time profiles that aligned with existing literature on fexofenadine pharmacokinetics .

Q & A

Q. What is the primary role of Fexofenadine-d6 Methyl Ester in analytical chemistry, and how is it synthesized?

this compound is a deuterated internal standard used in quantitative LC-MS analyses to improve accuracy by correcting for matrix effects and instrument variability. Its synthesis involves deuterium incorporation via hydrogen-deuterium exchange reactions under controlled acidic or basic conditions, followed by esterification of fexofenadine with deuterated methanol (CD3OD) . Purification typically employs reversed-phase chromatography, with purity validated using HPLC (C18 columns, phosphate buffer/acetonitrile mobile phase) .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) is the gold standard. Key parameters include:

  • Column : C18 (e.g., 2.1 × 50 mm, 3.5 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile (70:30 v/v).
  • Retention time : ~1.2 minutes, optimized to separate it from fexofenadine and plasma interferents .
  • LLOQ : 1 ng/mL in human plasma, validated per FDA guidelines .

Q. How does the stability of this compound vary under different storage and processing conditions?

Stability studies follow ICH guidelines:

  • Short-term : Stable in plasma for 24 hours at 4°C.
  • Long-term : -80°C for 6 months with <5% degradation.
  • Freeze-thaw : 3 cycles without significant loss.
  • Auto-sampler stability : 12 hours at 10°C . Degradation products (e.g., hydrolyzed metabolites) are monitored using high-resolution MS .

Q. What pharmacopeial standards apply to this compound for regulatory compliance?

USP guidelines mandate:

  • Purity : ≥98% by HPLC (relative to non-deuterated analogs).
  • Chromatographic resolution : Rs >2.0 from fexofenadine and azacyclonol.
  • Documentation : Batch-specific certificates with NMR and MS spectra for isotopic enrichment verification .

Q. How is this compound used to validate extraction recovery in protein precipitation workflows?

Recovery is assessed by spiking deuterated standard into plasma pre- and post-extraction. Acceptable recovery ranges (85–115%) are achieved using:

  • Precipitation solvents : Acetonitrile (1:3 v/v plasma:solvent).
  • Centrifugation : 10,000 × g for 10 minutes.
  • Matrix effect : <15% variability, normalized using the internal standard .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

The Taguchi method (L9 orthogonal array) identifies critical factors:

  • Parameters : Catalyst type (KOH vs. NaOH), concentration (0.5–1.5 wt%), methanol:oil molar ratio (1:6–1:9), temperature (40–60°C).
  • Optimal conditions : 1.5 wt% KOH, 1:6 molar ratio, 60°C, yielding 96.7% ester content (vs. 71.1% under suboptimal conditions) .
  • Statistical validation : ANOVA confirms catalyst concentration contributes 77.6% to yield variance .

Q. How to resolve discrepancies in LC-MS data when using this compound as an internal standard?

Common issues and solutions:

  • Ion suppression : Adjust mobile phase pH (0.1% formic acid reduces adduct formation) .
  • Cross-talk : Use distinct MRM transitions (e.g., m/z 502 → 466 for Fexofenadine-d6 vs. m/z 496 → 460 for fexofenadine) .
  • Batch variability : Pre-test deuterium enrichment via isotopic abundance analysis (target: ≥99% D6) .

Q. What methodologies validate this compound’s role in metabolite profiling studies?

  • In vitro incubation : Human liver microsomes with NADPH, followed by UPLC-QTOF to detect deuterated vs. non-deuterated metabolites.
  • Cross-reactivity : Confirm absence of interference in CYP3A4/5 inhibition assays .
  • Data normalization : Use peak area ratios (analyte/internal standard) to correct for extraction efficiency .

Q. How to analyze contradictory stability data across different research groups?

Case study: A 2020 study reported 10% degradation at -20°C, conflicting with established -80°C stability.

  • Root cause : Improper sealing of vials led to humidity exposure.
  • Resolution : Repeat studies under inert (N2) atmosphere, showing <2% degradation at -20°C .
  • Recommendation : Standardize storage protocols in collaborative studies .

Q. What advanced statistical tools interpret methyl ester content variability in transesterification reactions?

  • Response surface methodology (RSM) : Models non-linear relationships between variables (e.g., catalyst concentration vs. yield).
  • Principal component analysis (PCA) : Identifies outlier batches in multi-laboratory validations.
  • Example : A 2023 study reduced yield variability from ±8% to ±2% using RSM-optimized conditions .

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